Tak-637

Urology Overactive Bladder In Vivo Pharmacology

TAK-637 is a potent, selective NK1 antagonist with robust in vivo PK. Unlike antimuscarinics, it increases bladder capacity without impairing voiding [REFS-1, REFS-2]. Validated in GI/visceral pain models, its on-target effects are confirmed vs. inactive enantiomer, ensuring reliable data. Ideal for chronic dosing studies.

Molecular Formula C30H25F6N3O2
Molecular Weight 573.5 g/mol
CAS No. 183549-93-1
Cat. No. B3062160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-637
CAS183549-93-1
Synonyms(aR,9R)-7-(3,5-bis(trifluoromethyl)benzyl)-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-(1,4)diazocino(2 1-g)(1,7)naphthyridine-6,13-dione
TAK 637
TAK-637
TAK637
Molecular FormulaC30H25F6N3O2
Molecular Weight573.5 g/mol
Structural Identifiers
SMILESCC1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C30H25F6N3O2/c1-17-5-7-20(8-6-17)24-23-4-3-10-37-25(23)27(40)39-11-9-18(2)15-38(28(41)26(24)39)16-19-12-21(29(31,32)33)14-22(13-19)30(34,35)36/h3-8,10,12-14,18H,9,11,15-16H2,1-2H3/t18-/m1/s1
InChIKeyLDXQLWNPGRANTO-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-637 (CAS 183549-93-1) for Scientific Research: A Potent and Selective NK1 Antagonist


TAK-637 is a synthetic small molecule developed as a potent and selective antagonist of the tachykinin 1 (NK1) receptor, the primary receptor for the neuropeptide substance P [1]. It was advanced to Phase II clinical trials by Takeda and Abbott for indications including overactive bladder and irritable bowel syndrome, demonstrating its suitability for in vivo studies [2]. Its primary utility in research is as a high-quality tool compound for dissecting the role of NK1 receptor signaling in gastrointestinal, urological, and nociceptive pathways [3].

Why TAK-637 Cannot Be Substituted with Generic NK1 Antagonists in Preclinical Research


While many NK1 antagonists exist, they cannot be considered interchangeable due to significant differences in potency, selectivity, and functional activity. TAK-637 exhibits a high degree of selectivity for the NK1 receptor over NK2 and NK3 subtypes, a critical property for avoiding off-target effects in complex tissue and in vivo models [1]. Furthermore, its binding affinity (Ki) and functional antagonism (Kb) values are well-characterized in both human recombinant and native tissue systems, allowing for more accurate cross-study comparisons and dose selection. Unlike some early tool compounds, TAK-637 is orally bioavailable and was developed as a clinical candidate, providing a robust pharmacokinetic profile that is essential for chronic dosing studies [2]. This specific combination of high potency, proven selectivity, and favorable in vivo properties differentiates TAK-637 from less well-characterized or less selective alternatives.

TAK-637 Differentiation Evidence: Quantified Performance Against Comparators


TAK-637 vs. Oxybutynin: Functional Differentiation in Bladder Capacity Model

In a head-to-head study in decerebrate cats, TAK-637 demonstrated a superior functional profile compared to the standard-of-care antimuscarinic oxybutynin. Both compounds increased bladder capacity, a desired therapeutic effect for overactive bladder, but they exhibited a critical difference in their impact on voiding efficiency [1]. While TAK-637 increased bladder capacity without significantly affecting voiding efficiency, oxybutynin caused a substantial decrease in voiding efficiency, indicating a risk of urinary retention. This functional divergence is attributed to TAK-637's unique mechanism of action, which targets the sensory (afferent) pathways of the micturition reflex, in contrast to oxybutynin's action on the motor (efferent) pathways [2].

Urology Overactive Bladder In Vivo Pharmacology

TAK-637 vs. Antimuscarinics: Unique Effect on Micturition Frequency

A direct comparison of TAK-637 with several drugs used for frequent micturition (oxybutynin, tolterodine, propiverine, inaperisone) revealed a unique and differentiating pharmacological profile [1]. In a guinea pig model of distension-induced rhythmic bladder contractions, TAK-637 specifically decreased the number of contractions (frequency) without affecting their amplitude. In stark contrast, the comparator antimuscarinic and spasmolytic drugs had no effect on contraction frequency but significantly decreased contraction amplitude [1]. This functional difference is mechanistically significant, as it suggests TAK-637 acts on the sensory limb of the reflex (afferent pathway) rather than the motor limb (efferent pathway) [2].

Urology Micturition Reflex Mechanism of Action

TAK-637 vs. Inactive Enantiomer: Validation of NK1-Mediated Visceral Antinociception

The on-target mechanism of TAK-637 in a visceral pain model was rigorously validated using its inactive enantiomer as a negative control. In a rabbit model of colonic hypersensitivity, intraduodenal administration of TAK-637 produced a significant, dose-dependent reduction in the number of abdominal contractions, a measure of visceral pain [1]. In contrast, the enantiomer of TAK-637, which has very weak NK1 receptor antagonistic activity, failed to produce any inhibitory effect on the viscerosensory response [1]. This comparison provides robust evidence that the observed antinociceptive effect is specifically mediated through NK1 receptor blockade.

Gastroenterology Visceral Pain Irritable Bowel Syndrome

TAK-637 Receptor Binding Profile: High Potency and Selectivity at Human NK1

In vitro binding studies demonstrate that TAK-637 is a high-affinity ligand for the human NK1 receptor. It exhibits a pIC50 value of 9.35 in a competitive binding assay using [125I]BH-SP in human IM-9 lymphoblast cells, which corresponds to an IC50 of 0.45 nM [1]. While a class-level inference can be made that this potency is superior to many earlier generation peptide-based antagonists, a direct quantitative comparison to a specific small molecule comparator like Aprepitant (IC50 ~0.1-1 nM depending on assay) shows it operates within a similar high-potency range [2]. However, the differentiation lies in its functional selectivity profile. In isolated tissue assays, TAK-637 (100 nM) completely failed to antagonize contractions mediated by selective activation of NK2 or NK3 receptors, confirming its high degree of subtype selectivity [3].

Molecular Pharmacology Receptor Binding Selectivity

TAK-637 In Vivo Efficacy in Colonic Function: Potency Against Stress-Induced Defecation

In a gerbil model of stress-induced colonic dysfunction, oral administration of TAK-637 potently inhibited the increase in fecal pellet output caused by restraint stress, with an ID50 value of 0.33 mg/kg [1]. While other agents like ondansetron (a 5-HT3 antagonist) and atropine (a muscarinic antagonist) also reduced this response, the mechanism is distinct. Unlike these comparators, TAK-637 did not affect the stress-induced rise in plasma adrenocorticotropic hormone (ACTH), demonstrating a targeted effect on colonic function without suppressing the central neuroendocrine stress response [1]. This functional selectivity is a key differentiator, as it shows TAK-637 can normalize colonic motor function without globally ablating the stress axis.

Gastroenterology Stress Response In Vivo Pharmacology

Optimal Research Applications for TAK-637 Based on Differentiated Evidence


Investigating Afferent vs. Efferent Mechanisms in Urological Function

Researchers investigating the neural control of the lower urinary tract, particularly in models of overactive bladder or detrusor overactivity, can utilize TAK-637 to selectively probe the sensory (afferent) arm of the micturition reflex. Evidence from head-to-head studies demonstrates that TAK-637 increases bladder capacity without impairing voiding efficiency, a functional profile diametrically opposed to efferent-acting agents like oxybutynin, which decrease voiding pressure [REFS-1, REFS-2]. This makes TAK-637 an essential tool for experiments aiming to increase bladder storage without the confounding variable of impaired detrusor contractility.

Modeling NK1-Mediated Visceral Hypersensitivity and Pain

TAK-637 is an ideal compound for studies of visceral pain and hypersensitivity, particularly in the lower GI tract. Its efficacy in a rabbit model of colonic distension has been rigorously validated against its inactive enantiomer, proving that the observed antinociceptive effect is specifically NK1 receptor-mediated [1]. This on-target validation is critical for researchers seeking to dissect the role of substance P/NK1 signaling in conditions like Irritable Bowel Syndrome (IBS) without relying on non-selective pharmacological tools.

Studying Gut-Specific Stress Responses in Functional GI Disorders

For studies on the gut-brain axis and stress-induced changes in GI motility, TAK-637 offers a unique advantage. Data from gerbil models show that TAK-637 potently normalizes stress-induced defecation (ID50 = 0.33 mg/kg p.o.) while leaving the central neuroendocrine stress response (plasma ACTH) intact [1]. This functional selectivity allows researchers to isolate and study the peripheral GI effects of NK1 antagonism without the confounding influence of a suppressed hypothalamic-pituitary-adrenal (HPA) axis, a limitation of other stress-modifying agents.

Characterizing NK1-Mediated Smooth Muscle Contraction in Isolated Tissue

In isolated organ bath studies using guinea pig intestinal tissue, TAK-637 is a superior tool for confirming NK1-specific pharmacology. Its high selectivity has been functionally demonstrated, as it potently antagonizes NK1-mediated contractions (Kb = 1.8-4.7 nM) while showing no activity at NK2 or NK3 receptors at concentrations up to 100 nM [1]. This ensures that any observed inhibitory effect of TAK-637 in a tissue preparation can be confidently attributed to NK1 receptor blockade, providing cleaner and more interpretable results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tak-637

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.